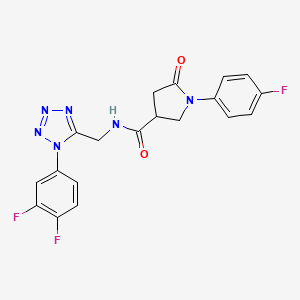

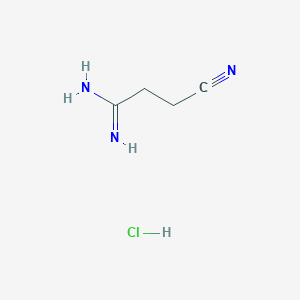

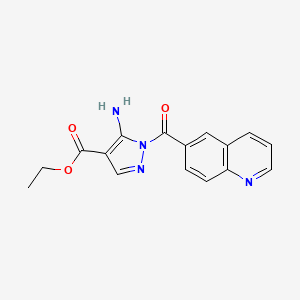

![molecular formula C16H21NO2 B2988981 Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 2160508-36-9](/img/structure/B2988981.png)

Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate is a chemical compound with the CAS Number: 2160508-36-9 . It belongs to a class of compounds known as nitroxyl radicals .

Synthesis Analysis

The synthesis of Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate and its derivatives involves several synthetic routes . For instance, one method involves the reaction between benzopyrylium salt and 3,5-dimethoxyphenol in the presence of a chiral catalyst . Another approach uses a SmI2-mediated radical cyclization protocol .Molecular Structure Analysis

The molecular weight of Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate is 259.35 . Its InChI Code is 1S/C16H21NO2/c18-16(19-12-13-6-2-1-3-7-13)17-14-8-4-9-15(17)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2 .Chemical Reactions Analysis

Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate, as a nitroxyl radical, can efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .Scientific Research Applications

Synthesis of Biologically Active Compounds

Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate serves as a precursor in the synthesis of various biologically active molecules. Its structure is pivotal in the construction of compounds that exhibit significant biological activities, including potential anticancer properties . The bicyclo[3.3.1]nonane core is a common motif in many natural products known for their medicinal properties.

Development of Anticancer Therapeutics

The compound’s unique bicyclic structure makes it an attractive candidate for the development of new anticancer drugs. Researchers are exploring different synthetic routes to create derivatives of Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate that could act as potent anticancer agents .

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole alkaloids containing azabicyclo[331]nonane architecture, play a crucial role as anticancer, antimalarial, anti-inflammatory, antiamebic, antileishmanial, antituberculosis, and antiarrhythmic drug candidates .

Mode of Action

It is known that similar compounds, such as 9-azabicyclo[331]nonane N-oxyl (ABNO), efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .

Biochemical Pathways

It is known that similar compounds, such as 9-azabicyclo[331]nonane N-oxyl (ABNO), are part of a catalytic system useful for the aerobic oxidation of all categories of alcohols .

Result of Action

It is known that similar compounds, such as indole alkaloids containing azabicyclo[331]nonane architecture, have shown potential as anticancer, antimalarial, anti-inflammatory, antiamebic, antileishmanial, antituberculosis, and antiarrhythmic drug candidates .

properties

IUPAC Name |

benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-16(19-12-13-6-2-1-3-7-13)17-14-8-4-9-15(17)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDABMMGNMSRJDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988899.png)

![4-Amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2988908.png)

![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2988909.png)

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2988912.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2988917.png)